Chiral Purity: Guaranteed D-Enantiomer for Bioactive Peptide Fidelity
Fmoc-D-Dbu(Boc)-OH demonstrates a specific and reproducible optical rotation of [a]D20 = -8 ± 1º (C=1 in DMF), a key quality attribute that confirms its D-configuration and chiral purity [1]. In contrast, the closely related Fmoc-D-Dab(Boc)-OH exhibits a significantly different rotation of +13.0 ± 2º (C=1 in MeOH) . This precise stereochemical specification ensures the incorporation of the correct enantiomer, which is critical as the D-configuration is known to enhance resistance to enzymatic degradation in vivo, a crucial factor for peptide-based drug candidates .
| Evidence Dimension | Specific Optical Rotation (Chiral Purity) |
|---|---|
| Target Compound Data | [a]D20 = -8 ± 1º (C=1 in DMF) |
| Comparator Or Baseline | Fmoc-D-Dab(Boc)-OH: [a]D20 = +13.0 ± 2º (C=1 in MeOH) |
| Quantified Difference | Significant difference in magnitude and sign (negative vs. positive rotation), indicating distinct stereochemical identity. |
| Conditions | Polarimetry; C=1 in DMF for target, C=1 in MeOH for comparator |
Why This Matters
The verified D-configuration directly translates to enhanced in vivo stability, a primary driver for selecting this compound over its L-counterpart or racemic mixtures for therapeutic peptide development.
- [1] Neta Scientific. (2022). ChemImpex Fmoc-D-Dbu(Boc)-OH; 97% (HPLC). Product Datasheet. Part No. CMX-14493-250MG. View Source
